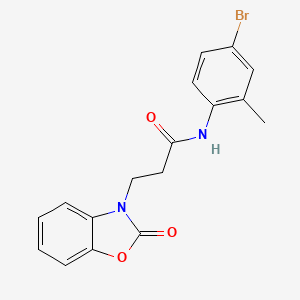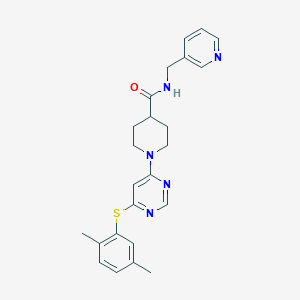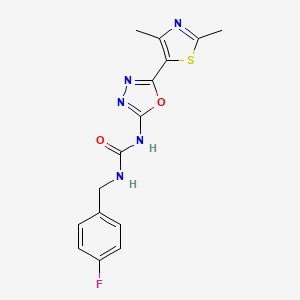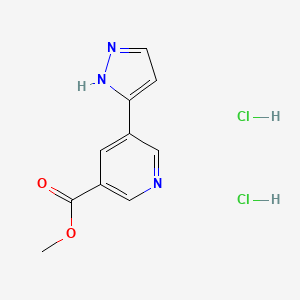
Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2377036-16-1 . It has a molecular weight of 276.12 . The IUPAC name for this compound is methyl 5-(1H-pyrazol-3-yl)nicotinate dihydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the one , has been a topic of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Pyrazole derivatives have been studied for their chemical reactions . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Pyrazole derivatives, such as "1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester" and its analogs, have been synthesized and characterized through NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction. These studies not only provide insight into the chemical structure of such compounds but also explore their stability and tautomeric forms, contributing to the understanding of their chemical properties (Shen et al., 2012).
Antitumor and Cytotoxicity Studies
- Novel compounds, including pyridyl–pyrazole-3-one derivatives, have been investigated for their cytotoxicity against various tumor cell lines. Such studies highlight the potential of pyrazole derivatives in developing targeted cancer therapies, with certain compounds showing selective cytotoxicity against specific cancer cell lines without harming normal cells (Huang et al., 2017).
Antibacterial Activity
- Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These studies suggest the potential of these compounds in addressing bacterial resistance and developing new antimicrobial agents (Panda et al., 2011).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies contribute to the field of materials science by providing insights into protective measures against corrosion, which is crucial for extending the lifespan of metal structures (Yadav et al., 2015).
Wirkmechanismus
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives, including “Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride”, continue to be a focus of research due to their diverse pharmacological properties . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of pyrazole derivatives with improved selectivity and potency for specific targets .
Eigenschaften
IUPAC Name |
methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPCCTPJKQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



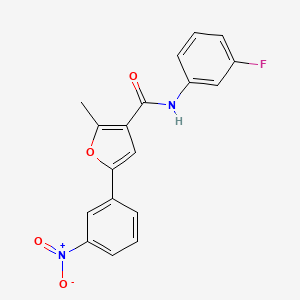
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2617180.png)
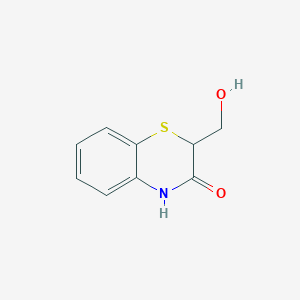
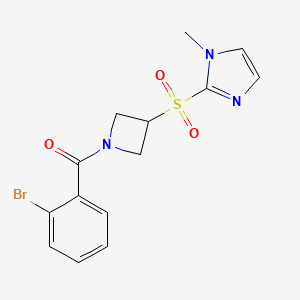
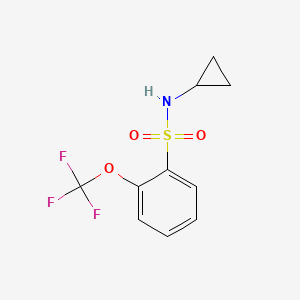
![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)

